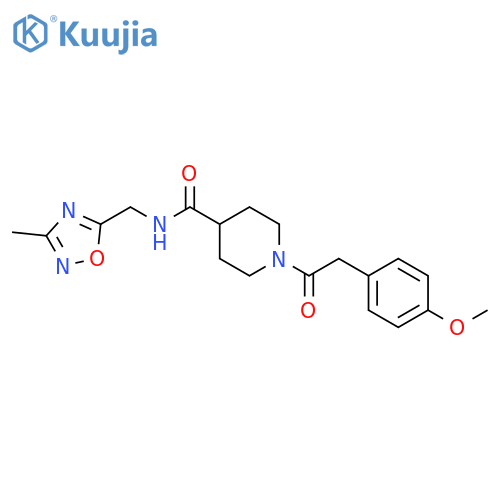Cas no 1334368-66-9 (1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide)

1334368-66-9 structure
商品名:1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide
1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide
- 1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
- AKOS024526982
- SR-01000926054
- 1334368-66-9
- F5882-5518
- VU0527620-1
- SR-01000926054-1
- 1-(2-(4-methoxyphenyl)acetyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
-
- インチ: 1S/C19H24N4O4/c1-13-21-17(27-22-13)12-20-19(25)15-7-9-23(10-8-15)18(24)11-14-3-5-16(26-2)6-4-14/h3-6,15H,7-12H2,1-2H3,(H,20,25)
- InChIKey: GBDMAGKJHMQPKR-UHFFFAOYSA-N
- ほほえんだ: N1(C(CC2=CC=C(OC)C=C2)=O)CCC(C(NCC2ON=C(C)N=2)=O)CC1
計算された属性
- せいみつぶんしりょう: 372.17975526g/mol
- どういたいしつりょう: 372.17975526g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 502
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 97.6Ų
1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5882-5518-2mg |
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334368-66-9 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5518-25mg |
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334368-66-9 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5518-10mg |
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334368-66-9 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5518-30mg |
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334368-66-9 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5518-1mg |
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334368-66-9 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5518-3mg |
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334368-66-9 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5518-40mg |
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334368-66-9 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5518-10μmol |
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334368-66-9 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5518-5μmol |
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334368-66-9 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5882-5518-4mg |
1-[2-(4-methoxyphenyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
1334368-66-9 | 4mg |
$66.0 | 2023-09-09 |
1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
1334368-66-9 (1-2-(4-methoxyphenyl)acetyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylpiperidine-4-carboxamide) 関連製品
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
